5-Ethyl-2-methoxybenzene-1-sulfonyl chloride CAS number 88040-88-4
5-Ethyl-2-methoxybenzene-1-sulfonyl chloride CAS number 88040-88-4
An In-depth Technical Guide to 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride (CAS 88040-88-4)
Executive Summary
5-Ethyl-2-methoxybenzene-1-sulfonyl chloride is a bespoke sulfonylating agent increasingly recognized for its utility in the synthesis of complex organic molecules. With a unique substitution pattern on the aromatic ring, it offers a valuable building block for researchers in medicinal chemistry and materials science. The inherent reactivity of the sulfonyl chloride moiety, governed by a highly electrophilic sulfur center, allows for the facile construction of sulfonamides, sulfonate esters, and other sulfur-containing scaffolds. This guide provides a comprehensive overview of its physicochemical properties, core reactivity, validated synthesis protocols, and key applications, designed to empower researchers to effectively integrate this reagent into their discovery and development workflows.
Introduction: The Strategic Value of Substituted Arylsulfonyl Chlorides
In the landscape of drug discovery and fine chemical synthesis, arylsulfonyl chlorides are indispensable electrophilic partners. They are the primary precursors to sulfonamides, a privileged functional group found in a vast array of therapeutic agents, including antibiotics, diuretics, and anti-inflammatory drugs.[1][2] The specific substitution on the aryl ring—in this case, an ethyl group at the 5-position and a methoxy group at the 2-position—provides a nuanced handle for modulating the steric and electronic properties of the final molecule. This allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, such as solubility, bioavailability, and target-binding interactions, a critical aspect of modern rational drug design.[3] This guide focuses on CAS 88040-88-4, a reagent that serves as a key intermediate for creating targeted compounds with potentially improved efficacy in pharmaceuticals and agrochemicals.[4]
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is foundational to its successful and safe application in the laboratory.
Key Properties
The quantitative data for 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 88040-88-4 | [4][5][6] |
| Molecular Formula | C₉H₁₁ClO₃S | [4][5] |
| Molecular Weight | 234.7 g/mol | [4][5] |
| IUPAC Name | 5-ethyl-2-methoxybenzenesulfonyl chloride | [5] |
| Appearance | White solid | [4] |
| Melting Point | 60 - 66 °C | [4][7] |
| Purity | Typically ≥95-98% | [4][5][8] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5][7] |
Safety & Handling
As with all sulfonyl chlorides, this reagent must be handled with appropriate care due to its reactivity, particularly with nucleophiles like water.
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[5]
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[9]
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.[10][11]
-
The compound is moisture-sensitive. Handle under an inert atmosphere (e.g., nitrogen or argon) and store in a tightly sealed container in a cool, dry place.[5][12]
-
Avoid formation of dust and aerosols.
-
Core Reactivity and Mechanistic Insights
The synthetic utility of 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride is dominated by the electrophilicity of the sulfonyl sulfur atom. This sulfur is rendered highly electron-deficient by three electronegative atoms (two oxygens and one chlorine), making it a prime target for nucleophilic attack.
The most common transformation is the reaction with primary or secondary amines in the presence of a base to form sulfonamides.[1] This reaction is robust, high-yielding, and tolerant of a wide range of functional groups. The mechanism is generally considered to be a nucleophilic substitution at the sulfur center. While the precise pathway can depend on the specific reactants and conditions, it often proceeds through a concerted Sₙ2-like mechanism or a stepwise addition-elimination pathway involving a trigonal bipyramidal intermediate.
Synthesis Protocol: Preparation of 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride
The most direct and industrially relevant method for preparing arylsulfonyl chlorides is the electrophilic aromatic substitution of an arene with chlorosulfonic acid.[2] The following protocol is adapted from the patent literature for the synthesis of the title compound.
Synthesis Workflow
Step-by-Step Methodology
Reagents:
-
Chlorosulfonic acid (CAS 7790-94-5)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Crushed ice
-
Silica gel for column chromatography
-
Petroleum ether / Ethyl acetate solvent system
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (20 mL).
-
Cooling: Cool the flask to 0°C in an ice-water bath.
-
Substrate Addition: Add 1-Ethyl-4-methoxybenzene (5.0 g, 37 mmol) dropwise to the stirred chlorosulfonic acid via the dropping funnel, maintaining the internal temperature at or below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel, eluting with a gradient of petroleum ether/EtOAc (from 100:1 to 30:1) to afford 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride as a white solid (yield: 4.6 g, 53%).
Application Protocol: Synthesis of a Model Sulfonamide
To illustrate the utility of the title compound, the following protocol describes its reaction with benzylamine to form N-benzyl-5-ethyl-2-methoxybenzenesulfonamide. This procedure is representative of typical sulfonamide coupling reactions.[1]
Sulfonamide Synthesis Workflow
Step-by-Step Methodology
Reagents:
-
5-Ethyl-2-methoxybenzene-1-sulfonyl chloride (1.0 eq)
-
Benzylamine (1.05 eq)
-
Pyridine (1.5 eq) or Triethylamine (1.5 eq) as base
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add benzylamine (1.05 eq) and pyridine (1.5 eq) to anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel chromatography to yield the pure product.
Expected Characterization Data
While a full experimental dataset is not publicly available, the structure of 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride allows for the prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.
-
¹H NMR: Expected signals would include a triplet and quartet in the aliphatic region for the ethyl group, a singlet for the methoxy protons, and three distinct aromatic protons in the downfield region, likely exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The aromatic proton ortho to the sulfonyl chloride group would be the most deshielded.
-
¹³C NMR: The spectrum should show nine distinct carbon signals: two for the ethyl group, one for the methoxy group, and six for the aromatic ring. The carbon atom attached to the sulfonyl group will be significantly downfield.
-
IR Spectroscopy: Strong, characteristic absorption bands for the sulfonyl chloride group are expected. These arise from the asymmetric and symmetric stretching of the S=O bonds, typically appearing in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[4]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺). Critically, a characteristic isotopic pattern (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio) would be observed due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, confirming the presence of a single chlorine atom.
Conclusion
5-Ethyl-2-methoxybenzene-1-sulfonyl chloride is a highly valuable and versatile building block for synthetic chemistry. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable entry point for the synthesis of diverse sulfonamide and sulfonate ester derivatives. The protocols and data presented in this guide offer researchers a robust framework for the synthesis, handling, and application of this reagent, enabling its effective use in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
References
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health (NIH).
- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. (n.d.). Benchchem.
- 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride | 88040-88-4. (n.d.). Sigma-Aldrich.
- Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016). Books.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025). ChemicalBook.
- 5-Ethyl-2-methoxy-benzenesulfonyl chloride. (n.d.). Chem-Impex.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). National Institutes of Health (NIH).
- SULPHURYL CHLORIDE. (n.d.). SD Fine-Chem.
- 5-Ethyl-2-methoxybenzene-1-sulfonyl chloride 95.00% | CAS: 88040-88-4. (n.d.). AChemBlock.
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- Sulfuryl chloride. (n.d.). Santa Cruz Biotechnology.
- 5-ETHYL-2-METHOXY-BENZENESULFONYL CHLORIDE synthesis. (n.d.). ChemicalBook.
- SAFETY DATA SHEET. (2010). CymitQuimica.
- 5-Ethyl-2-methoxy-benzenesulfonyl chloride | CAS 88040-88-4. (n.d.). SCBT.
- 88040-88-4(5-ETHYL-2-METHOXY-BENZENESULFONYL CHLORIDE) Product Description. (n.d.). ChemicalBook.
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. (n.d.). PubMed Central.
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